ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound that finds itself in the unique cross-section of organic chemistry, biology, and industrial applications. Its structural complexity endows it with diverse reactivity, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole.
Reaction Conditions: Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key reaction under mild temperature and atmospheric conditions.
Step 2: Introduction of the ethyl ester group.
Reaction Conditions: Typically achieved through esterification reactions using ethanol and an acid catalyst such as sulfuric acid.
Step 3: Coupling of the triazole and ester segments to form the final compound.
Reaction Conditions: Amide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
Typically involves batch processing in a controlled environment, using the synthetic routes mentioned above but scaled up with precise control over temperature, pressure, and purity.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation at the methoxyphenyl group using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: Aromatic substitution reactions may occur on the phenyl ring, facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of various organic molecules, especially in creating complex heterocycles.
Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, which may include anti-inflammatory or anticancer activities.
Mechanism of Action
Molecular Targets: Interacts with specific molecular sites in biological systems, such as enzyme active sites or receptor binding domains.
Pathways Involved: May interfere with cell signaling pathways by inhibiting specific enzymes or modifying receptor activity, leading to altered cellular responses.
Comparison with Similar Compounds
Benzyl 2-({[1-(2-hydroxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Phenyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Uniqueness: The presence of the methoxy group in ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate enhances its electron-donating properties, which may significantly affect its reactivity and interaction with biological targets, as compared to its counterparts with hydroxyl or chloro groups.
Properties
IUPAC Name |
ethyl 2-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-20(26)14-9-5-6-10-15(14)21-19(25)18-13(2)24(23-22-18)16-11-7-8-12-17(16)27-3/h5-12H,4H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXHFQPXSBWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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